Scaffold Oxidation State: 2H-Chromene vs. 2-Oxo-2H-Chromene (Coumarin) Structural Differentiation
The target compound features a non-oxidized 2H-chromene nucleus, in contrast to the 2-oxo-2H-chromene (coumarin) analog methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate (CAS 6023-18-3). The absence of the C2 carbonyl in the target compound alters the electronic distribution across the chromene ring system and eliminates the strong H-bond acceptor capacity of the lactone carbonyl, modifying both pharmacophoric geometry and chemical reactivity . Molecular formula differences (C18H15NO4, MW 309.3 vs. C18H13NO5, MW 323.3) reflect an additional oxygen atom in the coumarin analog, increasing hydrogen bond acceptor count and polar surface area .
| Evidence Dimension | Oxidation state and molecular composition of chromene core |
|---|---|
| Target Compound Data | 2H-chromene scaffold; C18H15NO4; MW 309.3 g/mol; HBA: 5; tPSA: ~90.7 Ų |
| Comparator Or Baseline | 2-Oxo-2H-chromene analog (CAS 6023-18-3); C18H13NO5; MW 323.3 g/mol; HBA: 6; higher tPSA |
| Quantified Difference | ΔMW = +14 g/mol; ΔHBA = +1; tPSA increase estimated at ~10–15 Ų due to additional carbonyl oxygen |
| Conditions | Structural comparison based on published molecular formulas and computed properties |
Why This Matters
The 2H-chromene oxidation state confers distinct physicochemical and pharmacophoric properties relative to the coumarin analog, directly impacting target engagement, solubility, and metabolic stability — key determinants in hit-to-lead selection.
